Mordant Blue 18

Description

Historical Context of Mordant Dyes and their Evolution in Chemical Science

The use of mordants in dyeing dates back over 4,000 years, with dyed fabrics discovered in Egyptian tombs providing solid evidence of ancient dyeing methods. britannica.com Early dyers utilized natural sources for their colorants, most commonly from vegetables, plants, trees, and lichens, and a few from insects. britannica.com The ancient world was familiar with the use of metal salts to help retain dyes on textiles and to alter the resulting colors. britannica.com For instance, the Phoenicians developed a process to extract Tyrian purple from a snail, a derivative of indigo, which was a highly prized dye. britannica.com Recipes for mordants from the Greco-Roman Period have been found on papyri recovered from burial sites near Thebes in Egypt. blogspot.com

Until the mid-19th century, alum was the most prevalent mordant, but others like tin, aluminum, tannic acid, and iron have also played a significant role in the history of textile dyeing. encyclopedia.design The specific mordant used can significantly influence the final color of the fabric. wikipedia.org For example, alizarin (B75676) produces a Turkey red color with an aluminum hydroxide (B78521) mordant, violet with magnesium, and blue with barium. britannica.com The introduction of chromium salts around 1850 was a significant advancement, as they provided superior dye retention and largely replaced other mordants, especially for wool. britannica.com

The evolution from natural to synthetic dyes marked a significant turning point in the industry. While most natural dyes are mordant dyes, the discovery of synthetic dyes, such as Congo red in 1883, led to a decline in the widespread use of mordant dyes in large-scale industrial applications. wikipedia.org However, there has been a renewed interest in natural dyes and sustainable textile practices, bringing mordants back into focus. encyclopedia.design Modern research is exploring more eco-friendly "bio-mordants" derived from plants as alternatives to traditional metal-based mordants. researchgate.netnih.gov

Classification of Mordant Dyes and the Position of Mordant Blue 18

Mordant dyes can be broadly classified based on their origin and chemical structure.

Classification by Origin:

Natural Mordant Dyes: These are derived from natural sources, such as plants and insects. Alizarin, extracted from madder roots, is a classic example. blogspot.com

Synthetic Mordant Dyes: These are chemically synthesized colorants. Many of the early synthetic dyes were mordant dyes. blogspot.com

Classification by Mordanting Method:

Pre-mordanting (Chrome-mordant): The material is treated with the mordant before dyeing.

Meta-mordanting (Metachrome): The dye and mordant are applied simultaneously in the same bath.

After-mordanting (Afterchrome): The material is dyed first and then treated with the mordant.

Classification by Chemical Structure: Mordant dyes are often categorized by their core chemical structure, such as azo, anthraquinone (B42736), or triphenylmethane (B1682552) dyes.

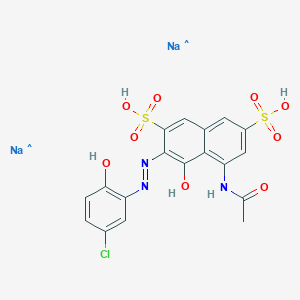

This compound is a synthetic mordant dye. worlddyevariety.com It belongs to the single azo class of dyes based on its molecular structure. worlddyevariety.com Its Colour Index designation is C.I. 18090. worlddyevariety.com

Academic Significance of this compound in Chemical Research and Applied Sciences

This compound, with its specific chemical properties, serves as a subject of study in various scientific fields. Its primary application is in the dyeing of protein fibers like wool and silk. worlddyevariety.comchemicalbook.com

Chemical Properties and Research: The chemical properties of this compound, such as its solubility and reactions to different chemical environments, are well-documented. It is a black powder that is soluble in water, producing a magenta solution, and slightly soluble in alcohol. worlddyevariety.comchemicalbook.com In concentrated sulfuric acid, it appears dark blue, which turns to magenta upon dilution. worlddyevariety.comchemicalbook.com These characteristics make it a useful compound for studying dye-fiber interactions and the mechanisms of mordanting.

Interactive Data Table: Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 18090 |

| CAS Number | 6844-73-1 |

| Molecular Formula | C₁₈H₁₂ClN₃Na₂O₉S₂ |

| Molecular Weight | 559.87 g/mol |

| Appearance | Black powder |

| Solubility in Water | Soluble (magenta solution) |

| Solubility in Alcohol | Slightly soluble |

Data sourced from multiple chemical databases. worlddyevariety.com

Manufacturing and Applications: The synthesis of this compound involves the diazotization of 2-Amino-4-chlorophenol and its subsequent coupling with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.comchemicalbook.com

In applied sciences, its sensitivity to copper, iron, and lead ions is a notable characteristic. worlddyevariety.comchemicalbook.com This property can be relevant in analytical chemistry for the detection of these metal ions. Research into the application of various mordant dyes, including those with structures similar to this compound, on different fibers like cotton continues, driven by an interest in sustainable dyeing practices. researchgate.net The study of such dyes contributes to the development of more efficient and environmentally conscious dyeing methods.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H14ClN3Na2O9S2 |

|---|---|

Molecular Weight |

561.9 g/mol |

InChI |

InChI=1S/C18H14ClN3O9S2.2Na/c1-8(23)20-13-7-11(32(26,27)28)4-9-5-15(33(29,30)31)17(18(25)16(9)13)22-21-12-6-10(19)2-3-14(12)24;;/h2-7,24-25H,1H3,(H,20,23)(H,26,27,28)(H,29,30,31);; |

InChI Key |

OAXLSOFKPRYCBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C(C=CC(=C3)Cl)O)S(=O)(=O)O.[Na].[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Green Chemistry Aspects of Mordant Blue 18

Conventional Synthesis Routes for Azo Mordant Dyes

Azo dyes constitute the largest class of synthetic colorants, primarily synthesized through a two-step process involving diazotization and azo coupling. Mordant Blue 18 is a prime example of a dye produced via this fundamental methodology.

Diazotization and Coupling Reactions in this compound Synthesis

The synthesis of this compound follows the classic pathway for azo dye formation. This involves the diazotization of an aromatic amine, which is then coupled with an appropriate coupling component to create the characteristic azo (-N=N-) linkage.

The specific manufacturing method for this compound involves the diazotization of 2-Amino-4-chlorophenol . This diazonium salt is subsequently coupled with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid worlddyevariety.com.

The general process for azo dye synthesis entails:

Diazotization: An aromatic primary amine (the diazo component) is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid. This reaction is carried out under strictly controlled low temperatures, usually between 0 °C and 5 °C, to ensure the stability of the highly reactive diazonium salt intermediate. Elevated temperatures can lead to the decomposition of the diazonium salt, often forming phenols, or can promote unwanted side reactions nih.govmdpi.comnih.govekb.egiipseries.orgimamu.edu.sa. Diazonium salts are generally unstable and can be explosive when dry, necessitating their immediate use in the subsequent coupling step nih.govekb.egiipseries.orguobabylon.edu.iq.

Azo Coupling: The diazonium salt, acting as an electrophile, reacts with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and aromatic amines, which possess activating groups such as hydroxyl (-OH) or amino (-NH2) groups nih.govnih.govpsiberg.com. This reaction proceeds via an electrophilic aromatic substitution mechanism, forming the crucial azo bond that links the two aromatic systems and imparts color to the molecule nih.govimamu.edu.sapsiberg.com. The pH of the reaction medium is a critical factor, requiring careful adjustment to balance the stability of the diazonium salt with the reactivity of the coupling component imamu.edu.sa.

Table 1: Synthesis Pathway of this compound

| Step | Reactants | Reaction Type | Conditions | Product Formed |

| Diazotization | 2-Amino-4-chlorophenol, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Diazotization | Acidic medium, 0-5 °C | Diazonium salt of 2-Amino-4-chlorophenol |

| Azo Coupling | Diazonium salt of 2-Amino-4-chlorophenol, 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid | Electrophilic Aromatic Substitution | Controlled pH (specific to reactants), typically low temperature | This compound |

Structural Modifications of Anthraquinone (B42736) and Other Core Moieties in Mordant Dye Synthesis

While this compound is classified as a single azo class dye worlddyevariety.com, the broader category of mordant dyes encompasses various chemical structures, including anthraquinone derivatives. Structural modifications in mordant dye synthesis are pivotal for tailoring properties such as color shade, intensity, lightfastness, washfastness, and affinity to different fibers nih.govmdpi.com.

For azo dyes like this compound, structural modifications typically involve the selection of specific aromatic amines and coupling components. The introduction of substituents such as hydroxyl (-OH), amino (-NH2), sulfonic acid (-SO3H), or nitro (-NO2) groups can significantly influence the electronic properties of the chromophore, thereby altering the absorption spectrum and color. For instance, electron-donating groups generally cause a bathochromic shift (deepening of color), while electron-withdrawing groups can have varied effects depending on their position and conjugation nih.gov.

Although this compound does not feature an anthraquinone core, other mordant dyes may incorporate such structures, often in combination with azo linkages, to achieve desirable dyeing characteristics mdpi.com. The general principles of modifying core moieties in mordant dye chemistry aim to optimize performance, and these principles can be applied to the design and synthesis of novel azo-based mordant dyes, including those related to this compound, by carefully choosing precursor molecules and functional groups.

Sustainable Synthesis Approaches for Mordant Dyes

The chemical industry is increasingly focused on developing sustainable practices, and the synthesis of dyes is no exception. Green chemistry principles are being explored to reduce the environmental impact of dye production.

Green Chemistry Principles in Mordant Dye Synthesis and Processing

The conventional diazotization and coupling method, while effective, can generate significant amounts of wastewater containing inorganic salts and residual organic compounds, posing environmental challenges [Implicit in general dye waste discussions]. Applying green chemistry principles to the synthesis of dyes like this compound involves several strategies:

Waste Minimization: Optimizing reaction conditions to maximize yield and reduce the formation of byproducts. This includes precise control over reactant stoichiometry and reaction parameters.

Safer Solvents and Reagents: Exploring the use of less hazardous solvents or water-based systems where possible, and minimizing the use of toxic or volatile organic compounds.

Energy Efficiency: Developing synthetic routes that require less energy input, such as lower reaction temperatures or shorter reaction times.

Atom Economy: Designing synthetic pathways where a higher proportion of the atoms from the starting materials are incorporated into the final product, thereby reducing waste.

Catalysis: Investigating the use of catalysts, including biocatalysts, to improve reaction efficiency and selectivity under milder conditions.

While specific green synthesis routes for this compound are not widely detailed in the provided literature, the general trend in azo dye synthesis research is towards developing more efficient and environmentally friendly processes nih.govekb.egiipseries.orgpsiberg.com.

Biotechnological Routes to Eco-Friendly Dyes and Mordants

Biotechnological approaches offer promising avenues for sustainable dye production. These methods leverage biological systems, such as enzymes or microorganisms, to synthesize dye precursors or even entire dye molecules. For instance, enzymatic catalysis can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. Microbial fermentation can be employed to produce aromatic amines or other intermediates from renewable feedstocks.

Currently, specific biotechnological routes for the synthesis of this compound or its direct precursors are not extensively documented in the provided search results. However, this remains an active area of research for the broader dye industry, aiming to replace traditional chemical synthesis with more sustainable biological processes slideshare.net.

Utilization of Renewable Feedstock and Byproducts for Mordant Dye Precursors

A key tenet of green chemistry is the use of renewable resources. For dye synthesis, this translates to sourcing starting materials from biomass, agricultural waste, or other sustainable feedstocks rather than relying solely on petrochemicals. Aromatic amines and phenols, which are fundamental building blocks for azo dyes, can potentially be derived from bio-based sources.

The search for "this compound" did not yield specific spectroscopic or structural characterization data that would allow for the generation of an article adhering to the requested outline. While information on other Mordant Blue dyes (e.g., Mordant Blue 9, 13, 29, 3) was found, direct data for this compound regarding UV-Vis, IR, Raman, NMR, Mass Spectrometry, or X-ray diffraction was not present in the search results. Therefore, the detailed scientific article focusing solely on this compound cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization of Mordant Blue 18 and Its Complexes

Microscopic and Elemental Characterization

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Compositionsigmaaldrich.comupv.es

Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface morphology of materials, revealing details about the physical structure and texture of Mordant Blue 18, especially when applied to substrates or in its complexed form. Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, allows for the qualitative and quantitative elemental analysis of these samples. By analyzing the characteristic X-ray emissions from the sample, EDX can identify the presence and relative abundance of elements, including the dye molecule itself and any coordinating metal ions used as mordants.

Studies on mordant dyes in general have shown that SEM can reveal the physical state of dye aggregation and its interaction with textile fibers, while EDX analysis can confirm the presence of expected elements from the dye structure (e.g., carbon, nitrogen, sulfur, chlorine) and the mordant metals (e.g., aluminum, chromium, iron, copper) upv.esnih.govsi.edubibliotekanauki.pl. For this compound, EDX analysis of its metal complexes would be expected to identify the dye's constituent elements alongside those of the mordant metal, providing direct evidence of complex formation. For instance, if this compound is complexed with aluminum, EDX would detect signals for Al in addition to C, N, S, and Cl from the dye molecule nih.govsi.edu.

Table 1: Typical Elemental Composition Detected by EDX in Mordant Dye Complexes

| Element | Typical Presence in Mordant Dye Complexes | Notes |

| Carbon (C) | Major constituent of the organic dye molecule | Confirms organic nature |

| Nitrogen (N) | Part of the azo group and aromatic rings | Confirms organic nature |

| Chlorine (Cl) | Present in this compound structure | Specific to the dye |

| Sulfur (S) | Present in sulfonic acid groups | Confirms presence of solubilizing groups |

| Metal (e.g., Al, Fe, Cr, Cu) | Introduced via mordanting process | Indicates complex formation |

Note: Specific elemental percentages would depend on the exact mordant used and the degree of complexation.

X-ray Fluorescence (XRF) for Inorganic Component Analysisupv.es

X-ray Fluorescence (XRF) is a non-destructive analytical technique that is highly effective for determining the elemental composition of a sample. It is particularly useful for identifying and quantifying inorganic components, such as metal mordants used with dyes like this compound. XRF can analyze bulk samples or be used in a micro-mapping mode to assess the spatial distribution of elements on a surface, such as dyed textile fibers mdpi.comresearchgate.netresearchgate.net.

When applied to textiles dyed with this compound, XRF analysis can confirm the presence of the metal ions used for mordanting (e.g., aluminum, iron, chromium) by detecting their characteristic fluorescence X-rays. This technique complements SEM-EDX by providing bulk elemental analysis and can be valuable for identifying the inorganic mordant species that are essential for the dye's fixation and color properties mdpi.comresearchgate.net. For example, studies on various mordant dyes have utilized XRF to map the distribution of elements like iron and aluminum on fibers, correlating their presence with specific colorations researchgate.netresearchgate.net.

Advanced Optical Properties and Interactions

The optical properties of this compound, including its fluorescence and its behavior in different solvent environments, are critical for its application and for understanding its molecular interactions.

Fluorescence Spectroscopy and Luminescence Studies of Mordant Dye Complexessigmaaldrich.commdpi.comresearchgate.nettandfonline.com

Fluorescence spectroscopy is a powerful tool for investigating the electronic transitions within molecules, providing insights into their structure and environment. Mordant dyes, especially when complexed with metal ions, can exhibit distinct fluorescence properties. The interaction of this compound with metal ions can lead to the formation of luminescent complexes, where the metal ion influences the electronic structure of the dye, potentially altering its emission wavelength and intensity cnr.itoup.com.

Studies on similar mordant dyes have shown that metal complexation can significantly influence fluorescence. For instance, some mordant dye-metal complexes exhibit enhanced fluorescence, while others may experience fluorescence quenching, depending on the metal ion and the specific dye structure morana-rtd.com. The presence of hydroxyl and other coordinating groups in this compound facilitates the formation of stable chelate complexes with metal ions, which can lead to characteristic luminescence spectra. While specific fluorescence data for this compound complexes are not extensively detailed in the provided search results, the general principle is that such studies can reveal information about the dye's electronic state and its interaction with metal ions, potentially aiding in identification and quality control heritagebites.orgbohrium.comscirp.org.

Table 2: General Effects of Mordants on Fluorescence of Dyes

| Mordant Type | Typical Effect on Fluorescence | Potential Mechanism |

| Aluminum (Al) | Can enhance fluorescence, red-shift emission | Formation of fluorescent complexes |

| Tin (Sn) | Can enhance fluorescence, red-shift emission | Formation of fluorescent complexes |

| Iron (Fe) | Often quenches fluorescence | Heavy atom effect, intersystem crossing |

| Copper (Cu) | Often quenches fluorescence | Heavy atom effect, intersystem crossing |

Note: These are general observations for mordant dyes; specific effects for this compound would require experimental data.

Solvatochromism of Mordant Dyes in Mixed Solvent Systemschemicalbook.com

Solvatochromism refers to the phenomenon where the absorption or emission spectrum of a compound changes in response to the polarity and specific interactions of the solvent. Mordant dyes, due to their polar functional groups and potential for hydrogen bonding and charge transfer interactions, often exhibit solvatochromic behavior. Studies investigating the solvatochromism of mordant dyes in mixed solvent systems, such as aqueous alcohols or mixtures of polar and non-polar solvents, provide valuable information about solute-solvent interactions and the dye's behavior in varying environments tandfonline.compcbiochemres.compcbiochemres.com.

Research on similar monoazo mordant dyes has demonstrated that spectral shifts (bathochromic or hypsochromic) are influenced by solvent parameters like polarity (π*), hydrogen bond donating ability (α), and hydrogen bond accepting ability (β) tandfonline.compcbiochemres.com. For instance, in aqueous alcoholic mixtures, spectral shifts can occur as the composition of the mixture changes, reflecting preferential solvation and variations in solute-solvent interactions. These shifts can be correlated with changes in the dye's electronic structure, such as tautomeric equilibria or charge distribution, which are sensitive to the surrounding solvent environment tandfonline.compcbiochemres.compcbiochemres.com. While specific data for this compound in mixed solvent systems were not found, studies on related mordant dyes indicate that their spectral properties are modulated by solvent polarity and hydrogen bonding capabilities, making them potential candidates for solvatochromic probes tandfonline.compcbiochemres.com.

Table 3: General Solvatochromic Behavior of Mordant Dyes in Mixed Solvents

| Solvent System Characteristic | Observed Spectral Shift (General Trend) | Primary Interaction Type |

| Increasing solvent polarity | Bathochromic shift (red-shift) | Electrostatic, dipole-dipole |

| Presence of H-bond donors | Can cause shifts depending on dye structure | Hydrogen bonding |

| Presence of H-bond acceptors | Can cause shifts depending on dye structure | Hydrogen bonding |

Note: The specific shifts and their direction depend on the electronic transitions involved and the dye's molecular structure.

Theoretical and Computational Chemistry of Mordant Blue 18

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

DFT and TD-DFT are powerful computational tools used extensively in the study of dyes, including mordant dyes. These methods allow for the prediction of various molecular properties based on quantum mechanical principles.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are fundamental for determining the electronic structure of molecules like Mordant Blue 18. This involves analyzing the distribution of electrons within the molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and calculating the HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic and optical properties, including its color and reactivity. For azo dyes, the electronic transitions often involve π-π* transitions within the conjugated system, which are significantly influenced by the azo (-N=N-) linkage and the aromatic rings. Studies on similar azo dyes suggest that the distribution of electron density and the nature of frontier orbitals (HOMO and LUMO) are key to understanding their chromophoric behavior beilstein-journals.orgacs.org. The sulfonic acid groups in this compound are expected to influence the electron distribution and solubility, while the azo group is central to the conjugated system responsible for color.

Prediction of Spectroscopic Parameters and Absorption Spectra

TD-DFT is the primary method for predicting the UV-Vis absorption spectra of organic molecules, including dyes. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the λmax (wavelength of maximum absorption) values, which directly correlate with the observed color of the dye. Studies on various organic dyes have shown that TD-DFT, particularly with hybrid functionals like B3LYP or CAM-B3LYP, can provide reasonably accurate predictions of experimental absorption spectra xmu.edu.cnrespectprogram.orgchemrxiv.org. For this compound, TD-DFT calculations would aim to reproduce its characteristic blue color by identifying the electronic transitions responsible for absorbing light in the visible region of the spectrum. The presence of auxochromes (like hydroxyl groups) and chromophores (like the azo group) in its structure contributes to the observed color and can be elucidated through these calculations britannica.com.

Calculation of Electrical Properties (Dipole Moment, Polarizability, Hyperpolarizability)

DFT and related methods can also compute various electrical properties that are important for understanding molecular behavior and potential applications, such as in nonlinear optics.

Molecular Modeling and Simulation of Dye-Mordant-Substrate Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and docking, are employed to understand how dyes interact with mordants (metal ions) and textile substrates. Mordant dyes form coordination complexes with metal ions (e.g., Al³⁺, Cr³⁺, Fe³⁺) which then bind to the fiber. These interactions are crucial for the dye's fixation, wash fastness, and color intensity. Computational studies can model the binding sites on the dye molecule (e.g., hydroxyl, carboxyl, azo groups) and predict the stability and geometry of the resulting metal-dye complexes. Understanding these interactions at a molecular level can help optimize dyeing processes and predict dye performance. While specific simulations for this compound are not found, studies on other mordant dyes highlight the importance of functional groups in chelating metal ions and forming stable complexes with textile fibers britannica.comnih.gov.

Quantum Chemical Insights into Chelation Mechanisms of Mordant Dyes

Quantum chemical calculations provide detailed insights into the chelation mechanisms of mordant dyes with metal ions. These methods can elucidate the nature of the chemical bonds formed between the dye's chelating groups (e.g., hydroxyl, carboxyl, azo nitrogen atoms) and the metal ion. By analyzing charge distribution, bond energies, and electron density transfer, researchers can understand the strength and stability of the dye-metal complex. For instance, studies on related dyes show that the arrangement of hydroxyl and azo groups often facilitates bidentate or tridentate chelation with metal ions britannica.comnih.gov. The sulfonic acid groups, while primarily enhancing solubility, can also influence the electronic environment around the chelating sites. Understanding these mechanisms is vital for designing dyes with improved mordanting efficiency and color fastness.

Compound List

Coordination Chemistry and Metal Chelation by Mordant Blue 18

Mechanisms of Metal Ion Binding by Mordant Dyes

The interaction between mordant dyes and metal ions is a complex process governed by the electronic and structural properties of both components.

Anthraquinone (B42736) dyes, including Mordant Blue 18, often feature hydroxyl groups and carbonyl groups in specific positions that act as primary sites for metal ion coordination. These functional groups, particularly when positioned ortho to each other, can form stable chelate rings with metal ions. The formation of these rings involves the donation of electron pairs from the oxygen atoms of the hydroxyl and/or carbonyl groups to the vacant orbitals of the metal ion, creating coordinate bonds. This process is known as chelation. ias.ac.intsijournals.comslideshare.nettandfonline.com

For anthraquinone dyes, common coordination sites involve vicinal hydroxyl groups or a hydroxyl group adjacent to a carbonyl group. ias.ac.in These arrangements allow the dye molecule to act as a polydentate ligand, forming stable complexes with metal ions. The specific coordination mode (e.g., bidentate, tridentate) depends on the number and arrangement of available chelating groups within the dye molecule and the coordination number of the metal ion.

The type of metal ion used as a mordant significantly influences the complex formation process with this compound. Transition metal ions, such as copper (Cu), iron (Fe), chromium (Cr), cobalt (Co), and nickel (Ni), are particularly effective due to their variable oxidation states and ability to form stable coordination complexes. researchgate.netresearchgate.netmdpi.com These ions possess vacant d-orbitals that readily accept electron pairs from the dye's ligand atoms.

The presence of heavy metal ions can alter the electronic structure of the dye molecule. This interaction can lead to a bathochromic shift (a shift to longer wavelengths in the absorption spectrum), resulting in a change in the observed color. researchgate.net Furthermore, the coordination of metal ions can influence the solubility, stability, and affinity of the dye for the textile fiber. For instance, metal ions can help form insoluble metal-dye complexes (lakes) within the fiber matrix, enhancing dye fixation. ias.ac.inscribd.com The specific interactions and the resulting complex structures are highly dependent on the metal ion's charge, ionic radius, and preferred coordination geometry. rsc.org

Stability and Thermodynamics of this compound Metal Complexes

The stability of the metal-dye complexes formed by this compound is crucial for the durability of the dyeing. This stability is quantified by stability constants and described by thermodynamic parameters.

Stability Constants (log K): Higher log K values indicate stronger binding between the metal ion and the dye ligand, leading to more stable complexes. For example, studies on other mordant dyes show varying stability orders depending on the metal ion, such as Fe³⁺ > Cr³⁺ > UO₂²⁺ for some red dyes. orientjchem.org

Thermodynamic Parameters:

Enthalpy (ΔH): Exothermic complex formation (negative ΔH) generally indicates strong metal-ligand bond formation. mdpi.com

Entropy (ΔS): Positive entropy changes (positive ΔS) often accompany complex formation, particularly with polydentate ligands, due to the release of ordered solvent molecules. libretexts.orgmdpi.comosti.gov

Gibbs Free Energy (ΔG): A negative ΔG value signifies a spontaneous and thermodynamically favorable complex formation process. researchgate.netlibretexts.org

The chelate effect, where polydentate ligands form more stable complexes than analogous monodentate ligands, is a key factor in the stability of metal-dye complexes. libretexts.org

Role of Metal Ions in Dye Fixation and Coloration

Metal ions play a pivotal role in the application of this compound, influencing both the fixation of the dye onto the fiber and the final color characteristics.

A primary function of metal ions in mordant dyeing is to create insoluble metal-dye complexes, often referred to as "lakes," within the fiber structure. ias.ac.inscribd.com This insolubility prevents the dye from being washed out, thereby improving wash fastness. The metal ion acts as a bridge, coordinating with functional groups on the dye molecule and simultaneously interacting with functional groups on the fiber (e.g., hydroxyl or amino groups in wool and silk). ias.ac.inscribd.comstainsfile.comslideshare.net This multi-point attachment ensures robust dye fixation.

The interaction of metal ions with this compound significantly enhances its fastness properties, particularly wash fastness and light fastness. icrc.ac.irresearchgate.netnih.govscielo.org.mx The formation of larger, more stable metal-dye complexes within the fiber matrix reduces the dye's susceptibility to fading from light exposure or washing. nih.gov

Moreover, the choice of metal ion can dramatically alter the hue and intensity of the color produced. For example, alizarin (B75676), another anthraquinone mordant dye, yields different colors (red, brown, yellowish-brown, pink) when complexed with aluminum, chromium, copper, or tin, respectively. rangudhyog.combritannica.com Similarly, metal complexation can lead to a bathochromic shift, deepening the color. researchgate.net The metal ion's coordination number and its electronic configuration influence the specific electronic transitions within the dye molecule, thereby dictating the observed color. stainsfile.comrsc.org

The application process often involves pre-mordanting (treating the fiber with the metal salt before dyeing), meta-mordanting (adding the mordant and dye simultaneously), or post-mordanting (treating the dyed fiber with the metal salt). slideshare.net Each method can influence the final color and fastness properties.

Environmental Chemistry and Degradation Pathways of Mordant Blue 18

Environmental Impact of Mordant Dye Effluents

The textile industry is a significant contributor to water pollution, primarily through the discharge of untreated or inadequately treated effluents. pisrt.org Mordant dyes, including Mordant Blue 18, are a class of synthetic colorants that require a mordant—typically a metal salt—to bind to the fabric, enhancing color fastness. semanticscholar.orgscirp.org This process, however, leads to complex and often hazardous wastewater streams.

Textile finishing and dyeing processes are water-intensive, consuming large volumes of water that subsequently become contaminated with a variety of chemicals. mdpi.comnih.gov Effluents from facilities using mordant dyes are characterized by high coloration, fluctuating pH, and significant levels of chemical oxygen demand (COD) and biochemical oxygen demand (BOD). pisrt.orgnih.gov A substantial portion of the dye, estimated between 10-60%, does not fix to the textile fibers and is lost to the wastewater during the dyeing and subsequent washing stages. nih.gov

The presence of these dyes in aquatic ecosystems is problematic for several reasons. The intense color of the effluent reduces light penetration into water bodies, which in turn inhibits the photosynthetic activity of aquatic flora, disrupting the entire aquatic food web. pisrt.orgscirp.org Furthermore, the mordants themselves, often salts of heavy metals like chromium, copper, and zinc, are released into the wastewater. scirp.orgmdpi.com These heavy metals are toxic to aquatic life even at low concentrations and can accumulate in sediments and bioaccumulate in the food chain, posing a long-term environmental threat. pisrt.orgmdpi.com The combination of the complex aromatic structure of the dye molecule and the presence of heavy metals makes the effluent particularly toxic and challenging to treat. scirp.orgmdpi.com

Mordant dyes are designed for stability and resistance to fading, properties which unfortunately also make them resistant to degradation in the environment and in conventional wastewater treatment systems. pisrt.orginternationaljournalcorner.com The large aromatic structures of dyes like this compound are inherently recalcitrant and not readily biodegradable. pisrt.orginternationaljournalcorner.com

Conventional biological treatment methods, which rely on microorganisms to break down organic matter, are often ineffective against these complex synthetic dyes. pisrt.orginternationaljournalcorner.com The dyes can even be toxic to the microorganisms used in these treatment processes. pisrt.org Physical methods such as adsorption or coagulation can transfer the pollutant from the liquid phase to a solid phase (sludge), but this creates a secondary waste disposal problem without destroying the dye molecule. mdpi.com The formation of stable complexes between the dye and the metal mordant further complicates degradation, inhibiting the efficiency of some chemical oxidation processes. semanticscholar.orgmdpi.comresearchgate.net

Advanced Oxidation Processes for Mordant Dye Degradation

Given the limitations of conventional treatment methods, research has increasingly focused on Advanced Oxidation Processes (AOPs). AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less toxic compounds, and ultimately mineralizing them to CO2 and water. atlantis-press.comresearchgate.netredalyc.org

Photocatalysis is an AOP that utilizes a semiconductor catalyst (like Titanium dioxide, TiO2, or Zinc Oxide, ZnO) and a light source (such as UV or visible light) to generate reactive oxygen species. internationaljournalcorner.com When the semiconductor absorbs photons with energy greater than its bandgap, electrons are excited from the valence band to the conduction band, leaving behind a positive hole. scispace.com These electron-hole pairs initiate a series of redox reactions with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which then attack and degrade the dye molecules adsorbed on the catalyst surface. scispace.commedcraveonline.com

The degradation of mordant dyes via photocatalysis generally follows pseudo-first-order kinetics. medcraveonline.comnih.gov This means the rate of degradation is directly proportional to the concentration of the dye. For example, the decolorization of Mordant Blue 13 using a Boron-doped diamond anode followed pseudo-first-order kinetics, with the apparent rate constant varying depending on the experimental conditions. nih.gov Similarly, studies on the photocatalytic degradation of Mordant Blue 13 with commercial TiO2 catalysts also showed a linear decrease in dye concentration over time, allowing for the calculation of degradation rates. internationaljournalcorner.com

| Kinetic Model | Rate Equation | Description | Relevance to Mordant Dyes |

|---|---|---|---|

| Pseudo-First-Order | ln(C₀/C) = k₁t | The reaction rate depends on the concentration of one reactant. | Commonly used to describe the photocatalytic degradation of various dyes, including mordant dyes. medcraveonline.comnih.gov |

| Pseudo-Second-Order | 1/C - 1/C₀ = k₂t | The reaction rate depends on the concentration of two reactants. | Observed in some dye degradation studies, particularly fitting experimental data well under certain conditions. nih.gov |

| Langmuir-Hinshelwood | r = (kKC) / (1 + KC) | Describes reactions occurring on a catalyst surface, accounting for adsorption. | Frequently applied to model heterogeneous photocatalysis kinetics, though it can arise from multiple mechanisms. frontiersin.org |

The efficiency of photocatalytic degradation is highly dependent on several factors, including the physical and chemical properties of the catalyst and the operational parameters of the reaction.

pH: The pH of the solution is a crucial parameter as it affects the surface charge of the photocatalyst and the chemistry of the dye molecule in solution. scispace.comresearchgate.net For most semiconductor oxides like TiO2 and ZnO, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions. scispace.comcurresweb.com The degradation of anionic dyes like many mordant dyes is often favored in acidic pH, which promotes adsorption onto the positively charged catalyst surface through electrostatic attraction. curresweb.comscispace.com Conversely, the degradation of cationic dyes is typically more efficient at higher pH values. scispace.com

Temperature: The effect of temperature on photocatalytic degradation is generally less pronounced compared to conventional thermal reactions. While a moderate increase in temperature can sometimes enhance reaction rates, high temperatures can promote the recombination of electron-hole pairs and decrease the adsorption of dye molecules onto the catalyst surface, which is an exothermic process. curresweb.com

| Parameter | Effect on Degradation Rate | Reasoning |

|---|---|---|

| pH | Highly influential; optimum pH depends on the specific dye and catalyst. | Affects catalyst surface charge and dye speciation, influencing adsorption. scispace.comresearchgate.net |

| Initial Dye Concentration | Rate generally increases and then decreases after an optimal concentration. | Higher concentration provides more molecules for degradation, but can cause a light screening effect. medcraveonline.comcurresweb.com |

| Catalyst Dosage | Rate increases up to an optimum loading, then may decrease. | More catalyst provides more active sites, but excess can lead to light scattering and particle agglomeration. medcraveonline.com |

| Temperature | Moderate influence; slight increase can be beneficial. | High temperatures can hinder adsorption and promote electron-hole recombination. curresweb.com |

The Fenton process is another powerful AOP that involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in acidic conditions to produce hydroxyl radicals. semanticscholar.orgmdpi.com The photo-Fenton process enhances this reaction by using UV or visible light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. atlantis-press.com

Fenton and photo-Fenton systems have been shown to be effective in degrading mordant dyes. However, the conventional Fenton process can be inhibited by the formation of stable iron-dye complexes, which reduces the availability of iron to catalyze the decomposition of H₂O₂. semanticscholar.orgmdpi.comresearchgate.net To overcome this, modifications such as the Fenton-activated persulfate (PS) system have been developed. semanticscholar.orgmdpi.com In this system, Fe²⁺ activates persulfate to generate sulfate (B86663) radicals (SO₄•⁻), which have a higher redox potential and longer half-life than hydroxyl radicals, leading to more efficient degradation of the dye. semanticscholar.orgmdpi.com A study on Mordant Blue 9 demonstrated that the Fenton-activated persulfate system achieved over 95% degradation, significantly outperforming the conventional Fenton process where degradation was inhibited by complex formation. mdpi.comresearchgate.net The optimal conditions for this system were found to be an initial pH of 4.88. mdpi.com

Reductive Degradation Strategies

Reductive degradation is a key mechanism for breaking down azo dyes, targeting the characteristic azo bond (-N=N-). This process typically results in the decolorization of the dye, as the chromophore is destroyed.

Zero-valent iron (ZVI) has emerged as a promising agent for the reductive degradation of dyes in wastewater. nih.gov Its efficacy stems from its ability to act as an electron donor, facilitating the cleavage of the azo bond in dye molecules. pjoes.com The process involves the oxidation of elemental iron (Fe⁰) to ferrous iron (Fe²⁺), with the released electrons reducing the azo linkage. This reaction is particularly effective under anaerobic conditions.

The general mechanism for the ZVI-mediated reduction of an azo dye (R¹-N=N-R²) can be represented as:

Fe⁰ + R¹-N=N-R² + 2H⁺ → Fe²⁺ + R¹-NH₂ + H₂N-R²

This reaction breaks the dye molecule into smaller, often colorless, aromatic amines. While this leads to decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye, necessitating further treatment steps. ijcmas.com

The efficiency of ZVI in decolorizing mordant dyes is influenced by several factors, including pH, temperature, ZVI dosage, and the presence of other substances in the wastewater. nih.gov For instance, an increase in ZVI concentration and temperature generally has a positive effect on dye removal efficiency, while an increase in pH and initial dye concentration can have a negative effect. nih.gov To enhance its effectiveness and stability, nano zero-valent iron (nZVI) is often used, sometimes with supports like nanoclay, which can improve its performance in dye removal. researchgate.net

Efficiency of ZVI in Decolorizing Various Dyes

| Dye | ZVI Type | Initial Concentration (mg/L) | Reaction Time | Decolorization Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Methylene Blue | nZVI@Hydrotalcite | 40 | 30 min | 99.6 | nih.gov |

| Methylene Blue | Bare nZVI | 40 | 30 min | 71.2 | nih.gov |

| Acid Red 42 | nZVI | Not Specified | Not Specified | Variable based on conditions | nih.gov |

| Reactive Blue 13 | ZVI with Anaerobic Sludge | Not Specified | 1 hour | Increased by 29.4% with ZVI | researchgate.net |

Biodegradation and Biotransformation Studies

Biodegradation offers an environmentally friendly and cost-effective approach to treating dye-containing effluents. researchgate.net This process relies on the metabolic activities of microorganisms to break down complex dye molecules into simpler, less harmful substances.

A wide variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize azo dyes under different environmental conditions. sciepub.com The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond, which is typically carried out by microbial azoreductase enzymes. This process usually occurs under anaerobic or anoxic conditions, as the presence of oxygen can inhibit the activity of these enzymes. nih.gov

Microbial Decolorization of Mordant Black 11 by Klebsiella pneumoniae MB398

| Parameter | Condition | Decolorization Efficiency (%) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| Initial Dye Concentration | 100 mg/L | 74.58 | 24 | mdpi.com |

| Temperature | 37 °C | 74.58 | 24 | mdpi.com |

| pH | 6.0 | 70.58 | Not Specified | mdpi.com |

| Extended Incubation | Optimal | 75.35 | 72 | nih.gov |

Following the initial reductive cleavage of the azo bond, the resulting aromatic amines are typically further degraded under aerobic conditions. This sequential anaerobic-aerobic treatment is often necessary for the complete mineralization of azo dyes.

In the case of Mordant Black 11 degradation by Klebsiella pneumoniae MB398, the metabolic pathway involves the initial breaking of the azo bond to form two primary intermediates. nih.gov These intermediates then undergo further biotransformation through processes such as deamination, desulfonation, denitrification, dehydroxylation, and ring fission. nih.gov Analysis of the degradation products has identified several smaller molecules, including: nih.gov

Phenol,2,4-bis(1,1-dimethylethyl)

1-Naphthol

Benzene

Acetic acid

Ethanol,2,2-(2-propenyloxy)

Methyl formate (B1220265)

Valeraldehyde,2,4-dimethyl

9-Eicosene, (E)

7-Hexadecene, (Z)

The identification of these intermediates provides a clearer picture of the metabolic pathway and confirms the breakdown of the complex dye structure into simpler compounds. nih.gov

Photodegradation Mechanisms on Substrates and in Solution

Photodegradation, or the breakdown of molecules by light, is another important pathway for the environmental degradation of dyes. This process can occur on textile substrates or in aqueous solutions and is often enhanced by the presence of photocatalysts.

Photo-oxidative degradation involves the combined action of light and an oxidizing agent, often oxygen, to break down dye molecules. mdpi.com This process typically begins with the absorption of light by the dye molecule, which excites it to a higher energy state. The excited dye can then react with oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are powerful oxidizing agents that can attack and degrade the dye structure. researchgate.netmdpi.com

Studies on mordant dyes like Mordant Blue 9 and Mordant Blue 13 have shed light on their photodegradation mechanisms. For Mordant Blue 9, a Fenton-activated persulfate system has been shown to be highly effective, achieving over 95% degradation. nih.gov This advanced oxidation process generates sulfate radicals (SO₄⁻•), which have a high redox potential and can efficiently oxidize the dye molecules. nih.gov The degradation of Mordant Blue 9 in this system is influenced by factors such as initial pH, persulfate concentration, and the concentration of ferrous ions. nih.gov

For Mordant Blue 13, electrochemical degradation using boron-doped diamond (BDD) and dimensionally stable anodes (DSA) has been investigated. internationaljournalcorner.com The process involves the generation of hydroxyl radicals and, in the presence of sulfate, sulfate radicals, which are responsible for the oxidation of the dye. internationaljournalcorner.com The decolorization of Mordant Blue 13 was found to follow pseudo-first-order reaction kinetics. internationaljournalcorner.com Photocatalytic degradation of Mordant Blue 13 has also been demonstrated using commercial titanium dioxide (TiO₂) photocatalysts under UV irradiation.

Photodegradation of Related Mordant Blue Dyes

| Dye | Degradation Method | Key Oxidizing Species | Efficiency | Reference |

|---|---|---|---|---|

| Mordant Blue 9 | Fenton-activated persulfate | Sulfate radicals (SO₄⁻•) | >95% degradation | nih.gov |

| Mordant Blue 13 | Electrochemical oxidation (BDD anode) | Hydroxyl (•OH) and Sulfate (SO₄⁻•) radicals | High decolorization and COD removal | internationaljournalcorner.com |

| Mordant Blue 13 | Photocatalysis (TiO₂) | Not specified | Effective degradation under UV light |

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data focusing on the factors influencing the light-induced degradation of This compound . Extensive searches for detailed research findings, including the impact of irradiation source, intensity, time, oxygen, temperature, and catalysts on the photodegradation of this specific compound, did not yield any dedicated studies.

The scientific community has published research on the degradation of other related dyes, such as Mordant Blue 9 and Mordant Blue 13. However, due to the strict requirement to focus solely on this compound, the findings related to other compounds cannot be presented here to ensure scientific accuracy and adherence to the specified subject matter.

Consequently, it is not possible to provide an article with detailed research findings and data tables for the subsection "6.5.2. Factors Influencing Light-Induced Degradation (Irradiation Source, Intensity, Time, Oxygen, Temperature, Catalysts)" as it pertains specifically to this compound.

Advanced Material Science Applications and Functionalization Through Mordant Blue 18

Novel Applications in Photonic and Optoelectronic Devices

Development of Sensing Materials Based on Mordant Blue 18 Complexes

The chemical characteristics of this compound, particularly its sensitivity to certain metal ions, indicate a potential for its development into sensing materials. However, the extent of research specifically detailing MB18's use in advanced sensing applications is limited.

Metal Ion Sensing Applications

This compound is noted for its sensitivity to specific metal ions, including copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and lead (Pb²⁺) worlddyevariety.com. This inherent reactivity with metal ions suggests a basis for its potential use in chemosensing applications, where the formation of metal-dye complexes leads to detectable changes in optical properties, such as color or fluorescence. While other mordant dyes, like Mordant Blue 9 and Mordant Blue 29 (Chrome Azurol S), have been explicitly studied and utilized as metallochromic indicators or sensors for various metal ions researchgate.net, specific research detailing the quantitative performance metrics (e.g., detection limits, selectivity, response times) of this compound as a dedicated metal ion sensor is not extensively reported in the available literature. The sensitivity described for MB18 implies that its complexation with these ions could be exploited for analytical detection purposes.

Future Research Directions and Emerging Trends in Mordant Blue 18 Studies

Integration of Advanced Analytical and Computational Methodologies for Deeper Insights

To fully elucidate the complex behavior and properties of Mordant Blue 18, the integration of advanced analytical and computational methodologies is paramount. Future research should leverage these techniques to gain deeper insights into its molecular structure, interactions, and performance characteristics.

Spectroscopic and Chromatographic Techniques: Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for precise structural elucidation and impurity profiling of this compound mdpi.com. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) can be employed for quantitative analysis, purity assessment, and monitoring degradation pathways nih.gov. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are valuable for identifying functional groups and confirming structural integrity mountainscholar.org. Furthermore, advanced techniques such as MS imaging can map the distribution of this compound within dyed materials, providing insights into its binding mechanisms mdpi.com.

Computational Chemistry and Modeling: Computational approaches, particularly Density Functional Theory (DFT), offer powerful tools for predicting and understanding the electronic structure, optical properties, and reactivity of dyes like this compound rsc.orgfigshare.comchemrxiv.orgmdpi.comaustinpublishinggroup.comnrel.govresearchgate.netrsc.orgauburn.edu. DFT calculations can help elucidate structure-property relationships, predict absorption spectra, and model the interactions between this compound, mordants, and textile fibers figshare.commdpi.comresearchgate.net. Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the dye-fiber-mordant complex, providing a microscopic understanding of binding affinities and stability researchgate.netnih.govstanford.edumedchemexpress.com. Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict dye performance based on structural modifications rsc.org.

| Analytical Technique | Application for this compound | Key Insights Gained | References |

| UV-Vis Spectroscopy | Assessing concentration, monitoring degradation, characterizing electronic transitions. | Photophysical properties, purity estimation. | figshare.com |

| FTIR Spectroscopy | Identifying functional groups, confirming structural integrity, monitoring chemical changes. | Presence of key functional groups (e.g., azo, sulfonic acid), structural confirmation. | mountainscholar.org |

| HPLC-DAD/MS | Quantitative analysis, purity assessment, impurity profiling, degradation product identification. | Purity, presence of by-products, metabolic fate (if applicable). | mdpi.comnih.govamericanpharmaceuticalreview.com |

| DFT Calculations | Predicting electronic structure, optical properties, reactivity, structure-property relationships. | Color origin, binding mechanisms, stability, potential for modification. | rsc.orgfigshare.comchemrxiv.orgmdpi.comnrel.gov |

| MD Simulations | Modeling dye-fiber-mordant interactions, understanding dynamic behavior and binding mechanisms. | Adsorption dynamics, complex stability, interaction forces. | researchgate.netnih.govstanford.edumedchemexpress.com |

Novel Green Chemistry Approaches for Dye Synthesis and Application

The textile industry is increasingly driven by sustainability, necessitating the development of eco-friendly methods for dye synthesis and application. Future research on this compound should focus on greener alternatives that minimize environmental impact.

Sustainable Synthesis: Research into novel synthesis routes for this compound that utilize renewable feedstocks, reduce hazardous waste, and employ milder reaction conditions is a key area. Exploring solvent-free or water-based synthesis methods, as well as employing biocatalysis or enzymatic approaches, could offer significant environmental benefits mdpi.comnih.gov.

Eco-Friendly Application Methods: Traditional mordanting and dyeing processes often involve significant water and energy consumption, as well as the use of potentially harmful chemicals. Future research should investigate:

Optimized Mordanting: Developing more efficient mordanting techniques that require lower concentrations of metal salts or utilize bio-based mordants nih.govemerald.commdpi.com.

Microwave-Assisted Dyeing: Exploring microwave technology for faster, more energy-efficient dyeing processes with reduced chemical usage mdpi.com.

Plasma and Enzymatic Treatments: Investigating surface modification of fibers using plasma or enzymes to enhance dye uptake and fastness, thereby reducing the need for harsh chemicals nih.gov.

Water-Saving Techniques: Developing dyeing processes that minimize water consumption and facilitate dye recycling.

Exploration of Multifunctional Materials using Mordant Dyes with Enhanced Performance

Mordant dyes, due to their ability to form stable complexes with metal ions and fibers, hold potential for integration into advanced materials that offer properties beyond coloration. Future research could explore the development of multifunctional materials incorporating this compound.

Smart Textiles and Coatings: this compound could be engineered into smart textiles that respond to environmental stimuli, such as temperature or pH changes, by altering their color. Its inherent complexation ability might also be harnessed to develop functional coatings for textiles, providing properties like UV protection, antimicrobial activity, or even sensing capabilities. Research could focus on methods for covalently linking or embedding this compound into polymer matrices or onto fiber surfaces to create durable, functional materials. While specific research on this compound for such applications is nascent, related mordant dyes like Mordant Blue 29 have shown potential in areas like nonlinear optics omicsonline.org, suggesting broader possibilities for this class of dyes.

Composite Materials: Incorporating this compound into composite materials, potentially with nanoparticles or other functional additives, could lead to synergistic effects and novel performance characteristics. Understanding the interfacial interactions between the dye, the matrix material, and any incorporated mordants will be crucial for designing such advanced materials.

Deeper Understanding of Environmental Fate and Remediation Strategies for Mordant Dyes

The environmental persistence and potential toxicity of textile dyes, including this compound, necessitate thorough investigation into their environmental fate and the development of effective remediation strategies.

Environmental Fate Studies: Future research should focus on comprehensively studying the degradation pathways of this compound in various environmental conditions. This includes understanding its persistence, identifying potential breakdown products, and assessing their ecotoxicity mdpi.comekb.eg. Studies on its biodegradability under aerobic and anaerobic conditions, as well as its photodegradation and hydrolysis, are essential for a complete environmental risk assessment.

Advanced Remediation Technologies: Building on current research for similar azo dyes like Mordant Blue 9 mdpi.commdpi.com, future work should explore and optimize various wastewater treatment technologies for this compound. This includes:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of Fenton processes, ozonation, photocatalysis, and electrochemical oxidation using sulfate (B86663) or hydroxyl radicals to mineralize the dye mdpi.commdpi.com. Optimizing parameters such as pH, oxidant concentration, catalyst type, and reaction time will be critical.

Adsorption: Developing efficient adsorbent materials, such as activated carbon, zeolites, or bio-based materials, for the physical removal of this compound from wastewater.

Biological Treatment: Exploring the potential of microbial consortia or specific enzymes for the biodegradation of this compound and its intermediates.

Combined Approaches: Investigating hybrid treatment systems that combine different methods (e.g., adsorption followed by AOPs) to achieve higher removal efficiencies and cost-effectiveness.

| Remediation Technology | Potential Application for this compound | Key Parameters to Investigate | References |

| Fenton/AOPs | Oxidative degradation of this compound using hydroxyl and sulfate radicals. | pH, oxidant concentration (H₂O₂, persulfate), catalyst (Fe²⁺), temperature, reaction time, presence of scavengers (e.g., HCO₃⁻, Cl⁻). | mdpi.commdpi.com |

| Adsorption | Physical removal of this compound from wastewater onto solid matrices. | Adsorbent type and surface area, pH, temperature, initial dye concentration, contact time, regeneration capacity. | mdpi.com |

| Biological Treatment | Microbial or enzymatic degradation of this compound and its intermediates. | Microorganism/enzyme selection, optimal conditions (pH, temperature, nutrients), identification of degradation pathways and intermediates. | ekb.eg |

| Chemical Reduction | Reductive cleavage of azo bonds and dechlorination using agents like Fe⁰, Al-Ni alloy, NaBH₄. | Reductive agent type and dosage, pH, reaction time, temperature, product analysis (e.g., AOX, LC-MS). | mdpi.com |

Rational Design of New Mordant Dye Structures for Targeted Applications

The understanding gained from computational studies and structure-property investigations can guide the rational design of novel mordant dye structures. Future research should focus on synthesizing and evaluating new dyes inspired by this compound, tailored for specific performance requirements.

Structure-Property Relationship Studies: In-depth studies correlating the molecular structure of this compound and its derivatives with their coloristic properties, fastness, and binding behavior are essential rsc.orgfigshare.comresearchgate.netekb.eg. By systematically modifying specific parts of the molecule—such as the azo linkage, aromatic rings, or solubilizing groups—researchers can fine-tune properties like hue, lightfastness, washfastness, and affinity for different fibers or mordants.

Targeted Application Design: Future dye design efforts could aim to create this compound analogs with enhanced properties for specific applications. This might include:

Improved Fastness: Designing structures with stronger metal complexation or covalent bonding capabilities to achieve superior wash and light fastness.

Novel Color Shades: Synthesizing derivatives that produce a wider spectrum of colors or achieve specific chromatic effects.

Functional Dyes: Developing dyes that incorporate additional functionalities, such as fluorescence, photosensitivity, or antimicrobial properties, by strategically incorporating specific chemical moieties.

Environmentally Benign Dyes: Designing structures that are inherently more biodegradable or less toxic.

The application of computational tools, including DFT and QSPR, will be instrumental in predicting the properties of designed molecules before synthesis, thereby streamlining the research and development process.

List of Compounds Mentioned:

this compound (C.I. This compound, C.I. 18090)

2-Amino-4-chlorophenol

4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid

Mordant Blue 29 (C.I. Mordant Blue 29, C.I. 43825, Chrome Azurol S)

Mordant Blue 13 (C.I. Mordant Blue 13, C.I. 16680)

Mordant Blue 9 (C.I. Mordant Blue 9)

Mordant Black 17

Mordant Black 9

Mordant Red 11 (Alizarin)

Mordant Orange 14 (Alizarin Orange)

Mordant Green 22 (Coeruleine)

Galleine (Mordant Violet 25)

Alizarin (B75676) Green S

Alizarin Black P

Crocein Orange G

Indigo Blue

Phellodendron amurense Rupr. (Amur Cork Tree Bark) dye

Aluminum potassium sulfate (Potash Alum)

Hydrogen peroxide (H₂O₂)

Persulfate (PS)

Iron (II) sulfate (FeSO₄)

Sodium hydroxide (B78521) (NaOH)

Methane

Methanol

Carbon dioxide (CO₂)

Hydrochloric acid (HCl)

Sulfuric acid (H₂SO₄)

Formic acid

Sodium acetate (B1210297)

Ammonium acetate

Trifluoroacetic acid

Ammonia

Sodium chloride (NaCl)

Sodium propionate (B1217596)

Sodium diacetate

Sodium benzoate (B1203000)

Sodium salicylate (B1505791)

Sodium acrylate (B77674)

Sodium methacrylate (B99206)

Sodium iminodiacetate (B1231623)

Sodium propionate

Sodium propionate TRANS

trans,trans-2,4-Hexadien-1-ol

trans-2-Methyl-2-pentenoic acid

1-Methyl-1,4-cyclohexadiene

3-Methylsalicylic acid

Valeric Acid Sodium Salt

5-Phenylpenta-2,4-dienoic acid

5-Methylsalicylic acid

3-Vinylbenzaldehyde

Sodium acetate hydrate (B1144303)

5-Ethyl-2-hydroxy-benzaldehyde

Sodium butyrate (B1204436)

Cresol Red sodium salt

Diethylbarbituric acid

Polydopamine

Dopamine

Aesculus hippocastanum (horse chestnut) shells

Kasunda flower

Tagetes erecta (marigold)

Turmeric

Pomegranate peels

Harmal seeds

Beta-Sitosterol

Anthracene

Phthalic anhydride (B1165640)

Pyrogallol

Aniline

2-Chloro-4-nitroaniline

Beta-Naphthol

Cresidine

H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

Coumarin

TiO₂ nanoclusters

Graphene

Mordant Red

Iron

Copper

Nickel

Cobalt

Aluminum

Lead

Chromium

Gallium

Zinc

Sodium

Potassium

Magnesium

Calcium

Silicon

Nitrogen

Sulfur

Carbon

Oxygen

Chlorine

Hydrogen

Q & A

Q. What are the standard methods for characterizing the molecular structure and purity of Mordant Blue 18 in experimental settings?

this compound (C₁₈H₁₂ClN₃Na₂O₉S₂) is characterized using Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., azo bonds, sulfonic acid groups) and high-performance liquid chromatography (HPLC) to assess purity. For structural confirmation, Raman spectroscopy can detect vibrational modes of aromatic and azo groups, while elemental analysis validates stoichiometry (e.g., chlorine content) . Quantitative UV-Vis spectroscopy is used to measure absorbance maxima (~560–600 nm) for concentration calibration .

Q. How does mordant concentration influence the colorfastness of this compound on natural fibers?

Experimental designs often employ one-way ANOVA to compare mordant concentrations (e.g., 25%, 50%, 100%). For example, a study using wool fibers found no statistically significant differences in color change (F(3, 76) = 0.49, p > 0.05) across concentrations, suggesting that factors like fiber type or mordant application procedure (pre-/post-mordanting) may dominate over concentration alone . Researchers should standardize variables such as pH, temperature, and mordant type (e.g., alum vs. ferrous sulfate) to isolate concentration effects .

Q. What are the optimal conditions for synthesizing this compound to ensure reproducibility?

Synthesis protocols should specify reaction temperature (60–80°C), pH control (4–6 for azo coupling), and stoichiometric ratios of precursors (e.g., 5-(acetylamino)-3-aminonaphthalenedisulfonic acid and 5-chloro-2-hydroxybenzenediazonium salt). Post-synthesis purification via salting-out or dialysis removes unreacted intermediates. Purity is verified using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:methanol:water (5:3:2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s environmental impact across studies?

Contradictions often arise from variability in effluent treatment methods and mordant selection . For example, aluminum sulfate generates less toxic wastewater than aluminum nitrate but may reduce dye uptake efficiency. A life-cycle assessment (LCA) framework can standardize comparisons by quantifying chemical oxygen demand (COD) and heavy metal residues. Researchers should also report dye-fiber binding efficiency (via atomic absorption spectroscopy for metal residues) to contextualize environmental trade-offs .

Q. What statistical approaches are most effective for optimizing this compound dyeing parameters in multifactorial experiments?

The Taguchi method with L18 orthogonal arrays is widely used to optimize variables such as mordant type (alum, ferrous sulfate), dyeing temperature (50–90°C), and time (10–30 minutes). This design reduces experimental runs while identifying interactions between factors (e.g., mordant-dye complex stability at elevated temperatures). Post-hoc analysis via multivariate regression or response surface methodology (RSM) quantifies parameter significance .

Q. How do competing mordant types (e.g., alum vs. ferrous sulfate) alter the mechanical properties of dyed materials?

Ferrous sulfate mordants improve tensile strength (Δ = 12%, p = 0.078) and cracking resistance (Δ = 18%, p = 0.013) in leather substrates due to stronger coordination bonds with dye molecules. However, they reduce elongation (Δ = −15%, p = 0.008). Comparative studies should use completely randomized designs (CRD) with mechanical testing protocols (e.g., ASTM D638 for tensile strength) and controlled humidity conditions .

Q. What spectroscopic techniques best identify this compound degradation products in historical textiles?

Raman spectroscopy (bands at 530 cm⁻¹ for Prussian blue analogues) and SEM-EDS (for elemental mapping of mordant metals like Sn or Fe) are critical. For degradation analysis, FTIR detects hydrolyzed azo bonds (loss of ~1600 cm⁻¹ peaks), while X-ray diffraction (XRD) identifies crystalline byproducts (e.g., sodium chloride from sulfonic acid groups) .

Methodological Considerations

- Controlled Variables : Document pH, ionic strength, and fiber pretreatment (e.g., scouring) to ensure reproducibility .

- Ethical Data Reporting : Avoid overprecision (e.g., reporting means to 3 significant figures) and explicitly define statistical significance thresholds (p < 0.05) .

- Contradiction Analysis : Use sensitivity analysis to test robustness of conclusions against outlier data or variable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.